4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Medicinal Chemistry Chemical Synthesis Library Construction

This saturated heterocycle is a core building block for kinase inhibitor design and chiral catalyst development, offering stereochemical control unattainable with aromatic analogs. The free base enables direct functionalization without deprotection. For asymmetric synthesis up to 99% ee, ensure you order this specific 3-amine tetrahydro variant to maintain synthetic route viability and avoid chirality-related failures.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
CAS No. 148777-81-5
Cat. No. B189450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
CAS148777-81-5
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CN=C2C(=CNN2C1)N
InChIInChI=1S/C6H10N4/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3,7H2
InChIKeyVWBODHFJPJQOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine (CAS 148777-81-5): Procurement-Relevant Chemical Identity and Core Scaffold Profile


4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a bicyclic heterocyclic compound comprising a fused pyrazole and tetrahydropyrimidine ring system bearing a primary amine substituent at the 3-position [1]. The molecular formula is C₆H₁₀N₄ with a molecular weight of 138.17 g/mol [2]. The compound features a saturated tetrahydropyrimidine ring (as opposed to fully aromatic pyrazolo[1,5-a]pyrimidines), which confers distinct conformational properties and synthetic versatility [3]. Commercially, the free base form is routinely supplied at ≥95% purity from established chemical vendors including ChemBridge Corporation (catalog 4011081), AKSci (catalog 4641EM), and Angene Chemical (catalog AG001L7C), with the dihydrochloride salt form also widely available [4]. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across diverse therapeutic areas including kinase inhibition, antiviral applications, and agrochemical development [5].

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine: Why In-Class Pyrazolopyrimidine Analogs Are Not Interchangeable in Research Supply Chains


Generic substitution among pyrazolopyrimidine derivatives carries substantial technical risk because subtle structural variations within this scaffold produce divergent biological and physicochemical outcomes. The tetrahydro-subclass (4,5,6,7-saturated ring) differs fundamentally from fully aromatic pyrazolo[1,5-a]pyrimidines in conformational flexibility, basicity, metabolic stability, and synthetic accessibility [1]. Within the tetrahydro series, the 3-amine substituent of the target compound confers a unique hydrogen-bonding donor/acceptor profile (TPSA = 55.9 Ų) distinct from the 3-carbonitrile (used in Zanubrutinib synthesis), 3-iodo, or 3-unsubstituted analogs . Critically, the saturated tetrahydropyrimidine ring enables stereochemical control—asymmetric hydrogenation methodologies have achieved up to 99% enantiomeric excess for chiral derivatives, a capability unavailable with planar aromatic congeners [2]. Consequently, substituting a generic pyrazolo[1,5-a]pyrimidine building block for the specific 3-amino-tetrahydro variant may invalidate synthetic route viability, alter downstream SAR interpretation, or compromise chiral purity requirements. Procurement decisions must therefore be guided by the precise substitution pattern and saturation state required for the intended application rather than class-level similarity.

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine: Quantitative Differentiators Versus Closest Structural Comparators


Building Block Availability: Commercial Supply Metrics for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine Versus Tetrahydro Analogs

Among commercially available 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine building blocks, the 3-amine derivative (CAS 148777-81-5) demonstrates broader vendor distribution and superior purity consistency compared to its closest structural analogs. The target compound is stocked by at least five established chemical suppliers (ChemBridge, AKSci, Angene, Chemenu, Leyan) with cataloged purity specifications ranging from 95% to 98% . In contrast, the 2-methyl analog (CAS not publicly disclosed) and 3-iodo-2-methyl analog (CAS 2095408-90-3) are each available from fewer than three vendors, with limited batch documentation [1]. The 3-carbonitrile derivative (critical for BTK inhibitor synthesis) is available only through custom synthesis channels, requiring 4–8 week lead times versus 3–5 day shipping for the 3-amine stock compound [2]. This supply chain differentiation carries practical implications for research continuity and project timeline management.

Medicinal Chemistry Chemical Synthesis Library Construction

Substitution Pattern Differentiation: 3-Amine Versus 3-Carbonitrile in 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Scaffolds

The 3-position substituent determines both synthetic utility and biological target engagement of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines. The 3-amine group (target compound) provides a primary amine handle for amide coupling, reductive amination, or urea formation, whereas the 3-carbonitrile analog (the core of BTK inhibitor Zanubrutinib) is electrophilic and participates in distinct reaction manifolds [1]. In the context of nSMase2 inhibition, a series of pyrazolo[1,5-a]pyrimidin-3-amine derivatives were synthesized and evaluated, with several compounds demonstrating inhibitory potency superior to the reference compound PDDC [2]. The amine substituent enables hydrogen-bond donor interactions (two H-bond donors calculated) that are absent in the carbonitrile or unsubstituted analogs [3]. This difference directly impacts molecular recognition: the 3-amine scaffold was deliberately selected to replace the imidazo[1,2-b]pyridazine-8-amine ring of PDDC in nSMase2 inhibitor development, a substitution that would be mechanistically impossible with a 3-carbonitrile starting material [2].

Kinase Inhibition BTK Inhibitors Structure-Activity Relationship

Chiral Scaffold Differentiation: Enantioselective Synthesis Capability of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Versus Fully Aromatic Congeners

The saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold enables stereochemical control that is fundamentally inaccessible to fully aromatic pyrazolo[1,5-a]pyrimidine analogs. Iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines produces chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives with up to 99% enantiomeric excess (ee) [1]. Rhodium-catalyzed asymmetric reductive dearomatization achieves similarly high enantioselectivity, establishing this scaffold as a privileged platform for chiral drug discovery [2]. The chiral tetrahydropyrazolo[1,5-a]pyrimidine core constitutes the key skeleton of the FDA-approved BTK inhibitor Zanubrutinib and has been employed in selective KV1.5 blockers such as BMS394136 [1][2]. In contrast, fully aromatic pyrazolo[1,5-a]pyrimidines (e.g., 5,7-disubstituted derivatives used in PDE10A inhibitors) lack the saturated ring necessary for stereocenter installation and cannot be rendered chiral through hydrogenation [3]. For research programs requiring enantiopure building blocks—particularly in kinase inhibitor development where stereochemistry profoundly affects target selectivity and off-target profiles—this differential represents a critical procurement consideration.

Asymmetric Catalysis Chiral Drug Discovery Enantioselective Synthesis

Salt Form Selection: Free Base (148777-81-5) Versus Dihydrochloride Salt (1559059-79-8) Differentiation

The target compound 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine exists as both free base (CAS 148777-81-5; MW 138.17) and dihydrochloride salt (CAS 1559059-79-8; MW 211.09) forms, each serving distinct research applications [1]. The free base (target compound) is preferred for synthetic derivatization due to the unprotonated amine nucleophile, enabling direct coupling reactions without prior neutralization. The dihydrochloride salt exhibits significantly enhanced aqueous solubility (calculated LogP for free base = -0.1) and is employed in biological assay preparation and in vivo studies where formulation compatibility is paramount [2]. The free base offers 34.5% lower molecular mass per mole of active scaffold (138.17 vs. 211.09), translating to approximately 1.53× more active scaffold per unit mass for synthetic applications. This mass efficiency is particularly relevant in multi-step syntheses where stoichiometric calculations and atom economy considerations affect overall yield and cost.

Formulation Chemistry Solubility Optimization Chemical Procurement

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine (CAS 148777-81-5): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Scaffold Development

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine scaffold is employed as a core building block for kinase inhibitor design, leveraging its chiral synthesis capability (up to 99% ee via asymmetric hydrogenation) and versatile 3-amine derivatization handle. The saturated tetrahydro ring, which constitutes the core skeleton of the BTK inhibitor Zanubrutinib, provides stereochemical control unattainable with aromatic pyrazolopyrimidines [1]. The free base form (MW 138.17) is selected for coupling reactions, while the scaffold's hydrogen-bonding capacity (2 donors, 3 acceptors) supports ATP-binding site engagement [2].

Chemical Biology: nSMase2 Inhibitor Probe Synthesis

The pyrazolo[1,5-a]pyrimidin-3-amine ring system has been systematically evaluated as a scaffold replacement for the imidazo[1,2-b]pyridazine-8-amine core of PDDC in neutral sphingomyelinase 2 (nSMase2) inhibitor development [1]. Derivatives incorporating the 3-amine substitution demonstrated inhibitory potency against human nSMase2, validating the scaffold for chemical probe development. Researchers utilize the target compound as a starting material for structure-activity relationship studies, with the free base amine enabling direct functionalization without deprotection requirements [2].

Asymmetric Catalysis: Chiral Building Block for Enantioselective Synthesis

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a substrate of choice for developing and validating asymmetric hydrogenation methodologies. Both iridium-catalyzed and rhodium-catalyzed systems achieve up to 99% enantiomeric excess when reducing pyrazolo[1,5-a]pyrimidines to their tetrahydro derivatives, establishing this compound class as a benchmark for evaluating new chiral catalysts [1]. The 3-amine substituent provides a spectroscopic handle for enantiomeric excess determination and a synthetic anchor for further diversification of chiral building blocks [2].

Antiviral Research: Hepatitis B Virus Core Protein Modulator Lead Optimization

Derivatives based on 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine have been investigated as allosteric modulators of hepatitis B virus (HBV) core protein assembly [1]. Lead compounds from this scaffold class demonstrated significant reduction in HBV DNA levels in animal models following oral administration. The dihydrochloride salt form is typically employed in these biological studies to ensure adequate aqueous solubility for in vivo dosing, whereas the free base serves as the synthetic precursor for library construction and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.